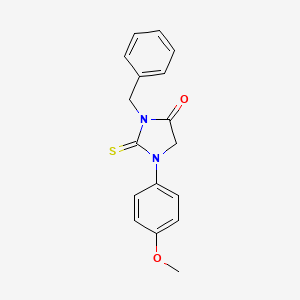

3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one

Description

Properties

IUPAC Name |

3-benzyl-1-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-21-15-9-7-14(8-10-15)18-12-16(20)19(17(18)22)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGRXIOLQZIHNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(=O)N(C2=S)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one typically involves the condensation of 4-methoxybenzaldehyde with benzylamine, followed by cyclization with thiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding imidazolidinone using reducing agents like sodium borohydride.

Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Imidazolidinones.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential as a pharmaceutical intermediate in the development of new drugs.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The thioxo group may play a crucial role in its biological activity by forming covalent bonds with target proteins.

Comparison with Similar Compounds

Key Observations :

Antidiabetic and Antioxidant Potential

2-Thioxoimidazolidin-4-one derivatives with substitutions at positions 1, 3, and 5 have shown antidiabetic activity by modulating oxidative stress pathways. For example:

Cytotoxic and Larvicidal Activities

Piperidin-connected derivatives (e.g., 3a–c in ) demonstrated potent larvicidal (LD₅₀: 1.37–6.66 µg/mL) and nematicidal (LD₅₀: 1.57 µg/mL) activities, attributed to the piperidin moiety enhancing target binding . In contrast, benzyl-substituted analogs (as in the target compound) might exhibit divergent activity profiles due to steric bulk.

Enzyme Inhibition

Replacing rhodanine with 2-thioxoimidazolidin-4-one (e.g., compounds 16a–b in ) reduced factor XIa inhibition by 30–50%, suggesting the imidazolidinone core is less optimal for certain enzymatic interactions .

Structure-Activity Relationship (SAR) Insights

- Position 1 : Alkyl or aryl groups (e.g., 4-methoxyphenyl) improve metabolic stability compared to unsubstituted analogs .

- Position 3 : Benzyl groups may enhance hydrophobic interactions in biological targets compared to phenyl or acetylated derivatives .

- Position 5 : Arylidene substituents (e.g., 4-hydroxybenzyl) are critical for antifungal and antioxidant activities .

Biological Activity

3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one is a compound belonging to the class of thioxoimidazolidin derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique thioxo group that contributes to its reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 314.41 g/mol. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially improving its interaction with biological targets.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets, including enzymes and receptors. Notably, the thioxo group may form covalent bonds with target proteins, influencing their activity. The compound has shown promise as an inhibitor of cyclooxygenase-2 (COX-2), which plays a significant role in inflammation and pain modulation.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties against various cancer cell lines, including breast cancer. In vitro studies have demonstrated its effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both gram-positive and gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicate significant antibacterial effects, making it a candidate for further development as an antimicrobial agent .

Study 1: Anticancer Activity

A study conducted on the effects of this compound on breast cancer cell lines revealed a reduction in cell viability at concentrations ranging from 10 to 50 µM. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .

Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial efficacy of this compound, it was found to inhibit the growth of Staphylococcus aureus with an MIC value of 31.25 mg/ml. The study employed standard broth dilution methods to determine the effectiveness against various bacterial strains, highlighting its potential as a novel antimicrobial agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Thioxo group; methoxy substitution | Anticancer, Antimicrobial |

| 3-Benzyl-1-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one | Thioxo group; ethoxy substitution | Antitumor, Anticonvulsant |

| 5-(4-Methylphenyl)-3-benzylimidazolidin-2,4-dione | Dione structure; methyl substitution | Antitumor effects |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. A primary route involves reacting substituted maleimides with thioamides or thiourea derivatives under basic conditions. For example, Yamina Bentarzi et al. demonstrated that using Knoevenagel condensation with 4-methoxyphenylamine and benzyl isothiocyanate in DMF at 80°C yields the thioxoimidazolidinone core . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Catalysts : Mild bases like triethylamine improve reaction rates .

- Purification : Recrystallization from ethanol or column chromatography ensures >95% purity .

- Data Example : A typical yield of 65–75% is achieved with a melting point range of 180–185°C .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR : Confirms the C=S stretch (1150–1250 cm⁻¹) and carbonyl (C=O) at ~1700 cm⁻¹ .

- NMR : ¹H NMR shows aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8 ppm). ¹³C NMR identifies the thioxo carbon at ~180 ppm .

- Elemental Analysis : Matches calculated C, H, N, and S content within ±0.3% .

- X-ray Crystallography (if applicable): Resolves steric effects, as seen in monoclinic crystal structures (e.g., P21/c space group) .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates. ICReDD’s approach integrates:

- Reaction Path Searches : Identifies low-energy pathways for condensation steps .

- Solvent Modeling : COSMO-RS simulations optimize solvent effects on yield .

- Machine Learning : Trains models on experimental data to predict optimal conditions (e.g., 24-hour reduction in screening time) .

Q. What experimental design (DoE) strategies resolve contradictions in biological activity data?

- Methodological Answer : Contradictions often arise from assay variability or structural analogs. Strategies include:

- Factorial Design : Varies substituents (e.g., 4-methoxy vs. 4-ethoxy) to assess SAR .

- Meta-Analysis : Compares IC₅₀ values across studies (e.g., anti-inflammatory activity ranges from 2–20 µM due to cell-line differences) .

- Docking Studies : Validates target interactions (e.g., COX-2 binding poses explain potency variations) .

Q. How can reaction fundamentals inform scalable synthesis in flow reactors?

- Methodological Answer : Continuous flow systems improve reproducibility:

- Residence Time Control : Prevents by-products (e.g., over-alkylation) .

- Mixing Efficiency : Microreactors enhance heat/mass transfer for exothermic steps .

- In-line Analytics : UV-Vis or FT-IR monitors intermediate formation .

Q. What mechanistic insights explain its biological activity against kinase targets?

- Methodological Answer : The thioxoimidazolidinone scaffold acts as a kinase inhibitor via:

- ATP-Binding Site Competition : Hydrogen bonding with hinge residues (e.g., CDK2) .

- Covalent Modification : Thioxo group reacts with cysteine residues (e.g., GSK-3β) .

- Validation : IC₅₀ values correlate with molecular dynamics simulations of binding stability .

Data Contradiction Analysis

Q. Why do solubility and stability profiles vary across studies?

- Methodological Answer : Discrepancies arise from:

- Solvent Polarity : LogP values (~2.5) suggest moderate solubility in DMSO but poor in water .

- pH Sensitivity : Degrades in acidic conditions (t₁/₂ = 4 hours at pH 3) but stabilizes in buffers (pH 7.4) .

- Resolution : Standardize storage conditions (lyophilized at -20°C) and use fresh DMSO stock solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.